molecular formula C5H10ClF2N B1433004 3-(Difluoromethyl)pyrrolidine hydrochloride CAS No. 1376176-56-5

3-(Difluoromethyl)pyrrolidine hydrochloride

Cat. No.: B1433004
CAS No.: 1376176-56-5
M. Wt: 157.59 g/mol
InChI Key: KLYIIIVFEGRMJI-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyrrolidine hydrochloride is an organic compound with the molecular formula C5H10ClF2N. It is a derivative of pyrrolidine, where the hydrogen atoms at the 3-position are replaced by a difluoromethyl group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl bromide in the presence of a base to introduce the difluoromethyl group into the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-(Difluoromethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoropyrrolidine hydrochloride
  • 3-(Trifluoromethyl)pyrrolidine hydrochloride
  • 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine

Uniqueness

3-(Difluoromethyl)pyrrolidine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable in various research and industrial applications .

Biological Activity

3-(Difluoromethyl)pyrrolidine hydrochloride, a compound with the CAS number 1443983-89-8, has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a difluoromethyl group, which enhances its biological activity by increasing binding affinity to various molecular targets. The synthesis typically involves difluoromethylation of pyrrolidine derivatives using difluorocarbene reagents through electrophilic, nucleophilic, or radical methods.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group is known to enhance binding affinity, thereby modulating the activity of target proteins. Notably, the compound has shown promise in:

  • Inhibiting Enzymes : It has been studied as an inhibitor of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. For instance, certain pyrrolidine derivatives demonstrated significant inhibitory activity with IC50 values comparable to established drugs like metformin and acarbose .
  • Antifungal Activity : Preliminary studies indicate that this compound may disrupt fungal cell membrane integrity, leading to cell death. This suggests potential applications in agricultural settings against plant pathogenic fungi.

Inhibition Studies

Table 1 summarizes the inhibitory effects of this compound on α-amylase and α-glucosidase:

CompoundEnzymeIC50 (μg/mL)Reference
3gα-Amylase26.24
3aα-Amylase36.32
3fα-Glucosidase27.51
Acarboseα-Glucosidase-Standard

These results highlight the compound's potential as a therapeutic agent for managing conditions like diabetes.

Case Studies

Case Study 1: Antifungal Efficacy
A study investigated the antifungal properties of various pyrrolidine derivatives, including this compound. The results indicated that the compound exhibited significant antifungal activity against several strains of fungi, suggesting its utility in agricultural applications.

Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that compounds similar to this compound effectively inhibited α-amylase and α-glucosidase activities. Molecular docking studies confirmed strong binding interactions with these enzymes, supporting the observed inhibitory effects .

Research Applications

The compound's unique structure makes it a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

  • Drug Development : As a potential lead compound for designing new antihyperglycemic agents.
  • Biochemical Probes : Investigating biochemical pathways and enzyme interactions.
  • Industrial Uses : Developing agrochemicals and materials with enhanced properties due to its difluoromethyl group.

Properties

IUPAC Name

3-(difluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)4-1-2-8-3-4;/h4-5,8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYIIIVFEGRMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376176-56-5
Record name 3-(difluoromethyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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